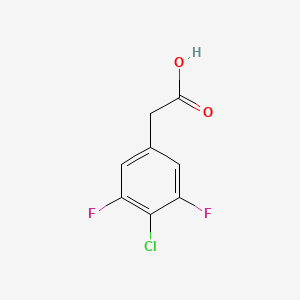

4-Chloro-3,5-difluorophenylacetic acid

Overview

Description

4-Chloro-3,5-difluorophenylacetic acid is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-difluorophenylacetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method is the direct fluorination and chlorination of phenylacetic acid using appropriate halogenating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-difluorophenylacetic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)

4-Chloro-3,5-difluorophenylacetic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the biological activity and metabolic stability of drugs. For instance, fluorinated compounds are often incorporated into anti-inflammatory and analgesic drugs, where they improve potency and reduce side effects .

2. Role in Antidiabetic Medications

Fluorinated phenylacetic acids, including this compound, are utilized in the synthesis of antidiabetic agents like sitagliptin. The fluorine atoms contribute to the compound's lipophilicity, which is crucial for enhancing bioavailability and therapeutic efficacy .

3. Antimicrobial Properties

Research indicates that compounds containing fluorine exhibit increased antimicrobial activity. The incorporation of this compound into drug formulations has shown promise against various bacterial strains, making it a candidate for developing new antibiotics .

Material Science Applications

1. Organic Electronics

The compound is explored for use in organic electronic devices, particularly organic light-emitting diodes (OLEDs). Its properties allow it to function effectively in the organic layers of these devices, enhancing their performance and efficiency .

2. Agrochemical Development

Fluorinated compounds are prevalent in agrochemicals due to their enhanced biological activity and environmental stability. This compound can be used as a building block in the synthesis of herbicides and pesticides that are more effective at lower concentrations .

Case Studies

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-difluorophenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and reactivity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

3,5-Difluorophenylacetic acid: Similar structure but lacks the chlorine atom.

4-Chlorophenylacetic acid: Similar structure but lacks the fluorine atoms.

3,4-Difluorophenylacetic acid: Similar structure but with different fluorine substitution pattern.

Uniqueness

4-Chloro-3,5-difluorophenylacetic acid is unique due to the specific combination of chlorine and fluorine substitutions on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties, making it valuable for specific applications where these properties are advantageous .

Biological Activity

4-Chloro-3,5-difluorophenylacetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships, in vitro and in vivo studies, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a phenyl ring substituted with two fluorine atoms and a chlorine atom at specific positions. Its molecular formula is C9H7ClF2O2, and it has been identified as a significant intermediate in various synthetic pathways.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and function.

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. In vitro studies using human peripheral blood mononuclear cells (PBMCs) showed that this compound significantly induced the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α at concentrations as low as 62.5 µM. This suggests that it may play a role in modulating immune responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The introduction of halogen atoms (chlorine and fluorine) on the phenyl ring enhances its interaction with biological targets, potentially increasing its potency compared to non-halogenated analogs. Comparative studies have shown that derivatives with varying substitutions exhibit different levels of activity, indicating the importance of specific functional groups in determining biological efficacy .

In Vitro Studies

Table 1: Summary of In Vitro Biological Activities

| Activity Type | Test System | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Antimicrobial | S. aureus | 32 | Inhibition of growth |

| E. coli | 32 | Inhibition of growth | |

| Cytokine Secretion | PBMCs | 62.5 | Increased IL-1β and TNF-α secretion |

In Vivo Studies

In vivo efficacy studies have been conducted using murine models to assess the therapeutic potential of this compound. Mice infected with Leishmania donovani were treated with the compound, which resulted in a significant reduction in parasite load compared to untreated controls. This highlights the compound's potential as an anti-leishmanial agent .

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on this compound aimed at enhancing its biological activity. These derivatives were screened for their ability to inhibit key enzymes involved in inflammation and microbial resistance pathways. The results indicated that specific modifications led to improved potency and selectivity for target enzymes .

Properties

IUPAC Name |

2-(4-chloro-3,5-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c9-8-5(10)1-4(2-6(8)11)3-7(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNDWLRWEGZWDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.